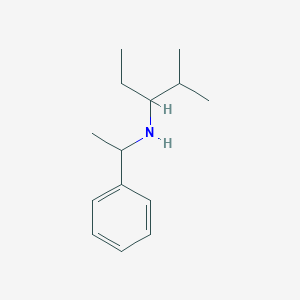

(2-Methylpentan-3-yl)(1-phenylethyl)amine

Description

Overview of the Role of Chiral Amines as Versatile Building Blocks and Auxiliaries in Organic Synthesis

Chiral amines are foundational components in the construction of a vast number of pharmaceuticals and natural products. Their prevalence in biologically active molecules makes them indispensable starting materials or key intermediates in synthetic pathways. nbinno.com As building blocks, they introduce a specific, predetermined stereochemistry into a target molecule, which is crucial since different enantiomers of a drug can have vastly different biological activities. nbinno.com

Beyond their role as structural components, chiral amines are extensively used as chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is a powerful tool for achieving high levels of stereoselectivity in reactions such as alkylations and aldol (B89426) additions. nih.gov Commonly used chiral auxiliaries derived from amino acids, terpenes, and other naturally occurring compounds have been instrumental in the synthesis of highly complex molecules. nih.gov

Furthermore, chiral secondary amines themselves can act as organocatalysts, a field that has seen significant growth. researchgate.net These catalysts can activate substrates by forming transient iminium or enamine intermediates, effectively guiding the approach of reagents to control the stereochemistry of the product. alfachemic.com This catalytic approach is highly valued for its efficiency and for avoiding the use of metal catalysts. researchgate.net

Challenges in the Stereoselective Synthesis of Complex Secondary Amines

Despite their importance, the stereoselective synthesis of complex secondary amines presents several challenges. One of the primary difficulties lies in controlling the selectivity of N-alkylation reactions. acs.org The nucleophilicity of the nitrogen atom increases with each alkylation, making it difficult to prevent overalkylation and selectively produce secondary amines from primary amines or ammonia. acs.org

Achieving high enantioselectivity in the synthesis of chiral amines is another significant hurdle. acs.org While methods like the asymmetric hydrogenation of imines and reductive amination are effective, they often require the development of highly specific and efficient chiral catalysts and ligands. acs.orgorganic-chemistry.org The synthesis of these catalysts can be complex and costly. The optimization of reaction conditions to achieve high stereoselectivity is often a meticulous process, influenced by factors such as the catalyst, substrates, reagents, and solvent. researchgate.netrsc.org

The synthesis of molecules with multiple stereocenters, a common feature of complex secondary amines, adds another layer of difficulty. Controlling the relative and absolute configuration of each new stereocenter requires carefully designed synthetic strategies and a deep understanding of stereochemical control elements. researchgate.net The development of predictive models to guide the synthesis of chiral molecules is an ongoing area of research aimed at overcoming these complexities. rsc.org

Structural and Stereochemical Considerations for (2-Methylpentan-3-yl)(1-phenylethyl)amine

This compound is a chiral secondary amine that embodies the structural complexity discussed. Its molecular structure features two distinct chiral centers, which gives rise to multiple possible stereoisomers.

The key structural features of this compound are:

A 1-phenylethyl group , which contains a stereocenter at the carbon atom attached to both the phenyl ring and the nitrogen atom. This is a common moiety in chiral chemistry. mdpi.com

A 2-methylpentan-3-yl group , which contains a second stereocenter at the third carbon of the pentane (B18724) chain. This branched alkyl group introduces significant steric bulk.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃N |

| Molecular Weight | 205.34 g/mol |

| CAS Number | 1157293-46-3 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H23N |

|---|---|

Molecular Weight |

205.34 g/mol |

IUPAC Name |

2-methyl-N-(1-phenylethyl)pentan-3-amine |

InChI |

InChI=1S/C14H23N/c1-5-14(11(2)3)15-12(4)13-9-7-6-8-10-13/h6-12,14-15H,5H2,1-4H3 |

InChI Key |

BRVIBSLYVQHACS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)C)NC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Chiral Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess (ee) Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess of chiral compounds. Since enantiomers are indistinguishable in an achiral solvent, their NMR spectra are identical. To achieve differentiation, a chiral environment is introduced, converting the enantiomers into diastereomers or diastereomeric complexes, which have distinct NMR signals. This can be accomplished using either covalent chiral derivatizing agents (CDAs) or non-covalent chiral solvating agents (CSAs).

Chiral Derivatizing Agents (CDAs) for NMR Analysis

Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react covalently with the analyte to form a mixture of diastereomers. These diastereomers exhibit different chemical shifts in their NMR spectra, and the ratio of their integrated signal intensities corresponds directly to the enantiomeric ratio of the original amine. researchgate.net

The selection of an appropriate CDA is crucial. For primary and secondary amines, common reagents include α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), which forms diastereomeric amides. acs.orgwikipedia.org Another effective method involves a three-component system, such as condensing the amine with an aldehyde (e.g., 2-formylphenylboronic acid) and an enantiopure diol (e.g., 1,1'-bi-2-naphthol, BINOL) to form diastereomeric iminoboronate esters. researchgate.netnih.govacs.org These derivatives often show well-resolved signals in the ¹H NMR spectrum, allowing for straightforward integration. researchgate.net The covalent nature of the bond in these diastereomers often leads to greater differences in the NMR spectra compared to non-covalent complexes. wikipedia.org

| CDA | Analyte Functional Group | Resulting Derivative | Nucleus for Analysis |

| α-Methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) | Amines, Alcohols | Amide, Ester | ¹H, ¹⁹F |

| 2-Formylphenylboronic acid + (R)- or (S)-BINOL | Primary Amines | Iminoboronate ester | ¹H |

| α-Cyano-α-fluoro(2-naphthyl)-acetic acid (2-CFNA) | Alcohols, Amines | Ester, Amide | ¹H, ¹⁹F |

| 2-Fluorobenzoyl chloride | Amines, Alcohols | Amide, Ester | ¹⁹F |

| Inorganic Phosphazanes (e.g., ClP(μ-NtBu)₂POBorn) | Primary Amines | Phosphazane derivative | ³¹P |

Chiral Solvating Agents (CSAs) for NMR Enantiodifferentiation

Chiral Solvating Agents (CSAs) form non-covalent, transient diastereomeric complexes with the enantiomers of the analyte through interactions such as hydrogen bonding, dipole-dipole, or π-π stacking. unipi.itrsc.org This method is often faster and simpler than using CDAs as it does not require a chemical reaction or subsequent purification; the CSA is simply added to the NMR tube containing the analyte. rsc.orgnih.gov

A wide variety of CSAs have been developed for amines. BINOL and its derivatives are effective CSAs, forming hydrogen-bonded complexes that lead to observable separation of signals in the ¹H NMR spectrum. rsc.orgnih.gov Chiral Brønsted acids, such as 1,1′-binaphthyl-2,2′-diyl hydrogen phosphate, are also noteworthy for their ability to enantiodifferentiate amines. acs.org More recently, chiral metal complexes, including those of cobalt(III) and aluminum(III), have been shown to be highly effective CSAs for a broad range of substrates, including amines, often providing excellent signal resolution in both polar and nonpolar solvents. acs.orgacs.org The choice of solvent is critical, as non-polar solvents like chloroform-d (B32938) or benzene-d₆ often enhance the interactions between the CSA and the analyte, leading to better spectral resolution. rsc.org

| CSA | Typical Analyte | Key Interactions | Nucleus for Analysis |

| (R)- or (S)-BINOL and derivatives | Amines, Amino Alcohols | Hydrogen Bonding | ¹H, ¹⁹F |

| (R)- or (S)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | Amines | Ion Pairing, H-Bonding | ¹H |

| Cationic Cobalt(III) Complexes | Amines, Alcohols | Coordination, Ion Pairing | ¹⁹F (for F-labeled analytes) |

| Chiral Aluminum(III) Complexes | Amines, Carboxylic Acids | Ion Pairing | ¹H |

| α-Cyclodextrin | Aminophosphonic acids | Host-Guest Inclusion | ³¹P |

Applications of ¹H, ¹⁹F, and ³¹P NMR in Chiral Amine Analysis

The choice of NMR-active nucleus can significantly impact the success of an enantiomeric excess determination.

¹H NMR: This is the most common method. After forming diastereomeric derivatives or complexes, protons close to the stereogenic center(s) will experience different chemical environments. The resulting signals, for instance, the methine proton of the 1-phenylethyl group or the methyl groups, may appear as separate, well-resolved peaks that can be integrated to determine the ee. acs.org For example, the reaction of racemic 1-phenylethylamine (B125046) with 2-formylphenylboronic acid and (S)-BINOL results in baseline-resolved signals for the imino proton of the resulting diastereomeric esters. researchgate.net

¹⁹F NMR: This technique offers several advantages, including a wide chemical shift range, high sensitivity, and typically no background signals in the spectrum. bohrium.com By using a fluorine-containing CDA (like Mosher's acid) or analyzing a fluorinated analyte, the resulting diastereomers can produce widely separated signals in the ¹⁹F NMR spectrum. acs.orgnih.gov This often provides cleaner spectra and more accurate integration than ¹H NMR, especially for complex molecules. scispace.comrsc.org For instance, derivatizing chiral amines with 2-fluorobenzoyl chloride and using a chiral cobalt(III) complex as a CSA can lead to excellent baseline separation of the ¹⁹F signals. acs.orgnih.gov

³¹P NMR: When a phosphorus-containing CDA or CSA is used, ³¹P NMR provides a powerful alternative for analysis. Like ¹⁹F, ³¹P NMR benefits from a wide chemical shift range and 100% natural abundance of the ³¹P nucleus. spectroscopyonline.com Recently developed inorganic chiral phosphazane reagents react with amines to form derivatives that, after quaternization, give exceptionally sharp and well-resolved signals in the ³¹P NMR spectrum. rsc.orgcam.ac.uk This method is highly effective for the ee determination of chiral primary amines and can be performed in situ without isolating the derivatives. cam.ac.uk Protected amino acids have also been used as CSAs to differentiate chiral organophosphorus compounds, demonstrating the versatility of ³¹P NMR in chiral analysis. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy for ee and Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com Since enantiomers absorb circularly polarized light differently, they produce CD spectra that are mirror images of each other. chiralabsxl.com An achiral compound or a racemic mixture will not produce a CD signal.

This property makes CD spectroscopy a valuable tool for determining enantiomeric excess. The magnitude of the CD signal (the Cotton effect) at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. nih.gov By constructing a calibration curve with samples of known ee, the enantiopurity of an unknown sample can be accurately determined.

Furthermore, CD spectroscopy is a primary method for assigning the absolute configuration of a chiral molecule. chiralabsxl.com This is often achieved by comparing the experimentally measured CD spectrum with that of a closely related compound whose absolute configuration has been unequivocally established (e.g., by X-ray crystallography). chiralabsxl.com Alternatively, the experimental spectrum can be compared to a spectrum predicted by quantum chemical calculations. frontiersin.org The sign of the Cotton effect can provide a definitive indication of the molecule's handedness. chiralabsxl.com

Chromatographic Methods for Chiral Separation (HPLC, GC)

Chromatographic techniques are the most widely used methods for the separation and quantification of enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can achieve baseline separation of the stereoisomers of (2-Methylpentan-3-yl)(1-phenylethyl)amine.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a robust and versatile method for enantiomeric separation. The most common approach involves the use of a chiral stationary phase (CSP). For amines like 1-phenylethylamine and its derivatives, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica), proteins, or crown ethers are effective. sigmaaldrich.comgoogle.com The separation occurs due to differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. Another strategy is pre-column derivatization, where the amine is reacted with a chiral derivatizing agent (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate, GITC) to form stable diastereomers. nih.gov These diastereomers can then be separated on a standard, less expensive achiral stationary phase, such as a C18 column. nih.gov

Gas Chromatography (GC): For volatile and thermally stable compounds, GC with a chiral capillary column is a powerful technique offering high resolution. wiley.com Direct analysis of amines can be challenging due to peak tailing, so they are often derivatized first to increase volatility and improve chromatographic behavior. nih.govresearchgate.net Common derivatizing agents include trifluoroacetic anhydride. nih.gov The most successful chiral stationary phases for GC are based on modified cyclodextrins, which create chiral cavities where enantiomers can differentially interact, leading to separation. wiley.comchromatographyonline.com The column temperature is a critical parameter, and thermodynamic studies can help optimize the separation conditions. wiley.com

| Technique | Stationary Phase / Column | Derivatization | Mobile Phase / Carrier Gas |

| HPLC | Chiral Stationary Phase (e.g., CHIRALPAK® AGP, CBH) | Often not required | Aqueous buffers / Organic modifiers (e.g., Acetonitrile, Methanol) |

| HPLC | Achiral C18 Column | Required (e.g., with GITC) | Methanol / Phosphate Buffer |

| GC | Chiral Capillary Column (e.g., modified cyclodextrin) | Often required (e.g., with trifluoroacetic anhydride) | Hydrogen or Helium |

High-Throughput Screening Protocols for Enantiomeric Excess and Yield

In modern chemical research, particularly in the development of asymmetric catalysts, there is a need to analyze a large number of samples quickly and efficiently. High-throughput screening (HTS) protocols have been developed to rapidly determine both enantiomeric excess and reaction yield. nih.gov These methods often rely on optical techniques that can be performed in microplate formats (e.g., 96- or 384-well plates). nih.gov

One prominent HTS approach is based on fluorescence. In these assays, the chiral amine analyte participates in a multi-component assembly with a chiral fluorophore (like a BINOL or VANOL derivative) and a linker molecule. nih.govresearchgate.netbath.ac.uk The resulting diastereomeric complexes exhibit different fluorescence intensities or wavelengths, which can be read by a plate reader to rapidly calculate the ee. nih.gov These methods are highly sensitive, requiring only nanogram quantities of the substrate. researchgate.net

Circular dichroism has also been adapted for HTS. A protocol using an iron(II) complex allows for the determination of ee in chiral amines by measuring the CD signal of the diastereomeric complexes formed in situ. nih.gov To make these protocols robust, they are often paired with a second assay, such as a fluorescent indicator displacement assay, to independently determine the concentration of the amine, which is necessary for an accurate ee measurement and for calculating the reaction yield. nih.gov These HTS methods dramatically accelerate the discovery and optimization of asymmetric reactions. acs.org

Mass Spectrometry for Structural Confirmation and Analysis of Derivatives

Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation of compounds and the analysis of their derivatives. In the context of chiral molecules such as this compound, mass spectrometry, particularly when coupled with chromatographic separation techniques and specific derivatization strategies, provides essential information for structural confirmation and the assessment of chiral purity.

Structural Confirmation by Mass Spectrometry

The mass spectrum of this compound, a secondary amine, is characterized by its molecular ion peak and a series of fragment ions that provide a fingerprint of its molecular structure. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent for this compound (C14H23N, molecular weight: 205.34 g/mol ). libretexts.org

The fragmentation of aliphatic amines in mass spectrometry is typically dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.commiamioh.edu This cleavage results in the formation of a resonance-stabilized cation. For this compound, two primary alpha-cleavage pathways are anticipated, leading to characteristic fragment ions.

Predicted Fragmentation Pathways:

Cleavage adjacent to the 1-phenylethyl group: This pathway would result in the loss of a methyl radical to form a stable iminium ion.

Cleavage within the 2-methylpentan-3-yl group: This can lead to the formation of various fragment ions depending on which alkyl group is lost.

A prominent peak in the mass spectrum of compounds containing a benzyl (B1604629) group is often the tropylium (B1234903) ion (C7H7+) at a mass-to-charge ratio (m/z) of 91. libretexts.org The fragmentation of the 1-phenylethyl portion of the molecule is expected to produce this characteristic ion.

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Origin |

|---|---|---|

| [M]+ | 205 | Molecular Ion |

| [M-CH3]+ | 190 | Alpha-cleavage at the 1-phenylethyl group |

| [M-C2H5]+ | 176 | Alpha-cleavage at the 2-methylpentan-3-yl group |

| [C8H10N]+ | 120 | Cleavage of the N-C bond of the 2-methylpentan-3-yl group |

| [C7H7]+ | 91 | Tropylium ion from the phenylethyl group |

Analysis of Derivatives for Chiral Purity Assessment

While mass spectrometry is a powerful tool for structural analysis, it is generally considered "chirally blind," as enantiomers possess identical mass spectra. acs.org To overcome this limitation for chiral purity assessment, derivatization with a chiral reagent is a common strategy. This process converts the enantiomers of the analyte into diastereomers, which have different physical properties and can be distinguished by mass spectrometry, often in conjunction with chromatography. nih.govnih.gov

The derivatization of the secondary amine group in this compound with a chiral derivatizing agent, such as a chiral acid chloride, would yield a mixture of diastereomeric amides. These diastereomers can then be separated by chromatography and their distinct fragmentation patterns in the mass spectrometer can be used for quantification. nih.govrsc.orgresearchgate.netacs.org

For instance, derivatization with a reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) would introduce a chiral center with a known configuration, allowing for the separation and differential fragmentation of the resulting diastereomers. nih.gov The analysis of the relative intensities of the characteristic fragment ions for each diastereomer enables the determination of the enantiomeric excess of the original amine.

Advanced mass spectrometric techniques, such as tandem mass spectrometry (MS/MS), can further enhance the differentiation of these diastereomeric derivatives by providing more detailed structural information through the analysis of secondary fragmentation patterns. nih.govresearchgate.net

| Derivatization Strategy | Principle | Analytical Advantage |

|---|---|---|

| Reaction with Chiral Acid Chlorides | Forms diastereomeric amides. | Diastereomers can be separated by chromatography and may exhibit different fragmentation patterns in MS/MS. |

| Use of Marfey's Reagent | Creates diastereomeric derivatives with a UV-active and easily ionizable tag. | Enhances chromatographic separation and detection sensitivity, while allowing for chiral differentiation. nih.gov |

| Formation of Metal Complexes | Complexation with a chiral ligand and a metal ion can form diastereomeric complexes. | The stability and fragmentation of these complexes in the gas phase can be enantiomer-dependent. acs.org |

Mechanistic Investigations of Reactions Involving 2 Methylpentan 3 Yl 1 Phenylethyl Amine Substructures

Elucidation of Reaction Pathways in Asymmetric Synthesis

Asymmetric synthesis relies on a detailed understanding of reaction pathways to achieve high levels of stereocontrol. The chiral backbone of amines like (2-Methylpentan-3-yl)(1-phenylethyl)amine plays a critical role in directing the stereochemical outcome of reactions by influencing the formation and reactivity of key intermediates and transition states.

The functionalization of amines often proceeds through highly reactive intermediates such as iminium ions and α-amino radicals. The generation of these species from a chiral amine sets the stage for stereoselective bond formation.

Iminium ions are typically formed through the oxidation of the parent amine. In the context of a secondary amine like this compound, this oxidation would create a chiral iminium ion. The inherent stereochemistry of the amine backbone dictates a preferred conformation of this intermediate, which can then be attacked by a nucleophile. The facial selectivity of this nucleophilic attack is controlled by the steric and electronic properties of the substituents on the amine, leading to the formation of a new stereocenter with a high degree of predictability.

α-Amino radicals are another class of key intermediates, often generated through single-electron transfer (SET) processes, such as those mediated by photoredox catalysis. The generation of a radical at the α-position to the nitrogen atom in a chiral amine creates a planar or rapidly inverting radical center. However, the adjacent stereocenters within the (2-Methylpentan-3-yl) and (1-phenylethyl) groups can effectively bias the trajectory of an incoming radical acceptor, thereby controlling the stereochemistry of the subsequent C-C or C-heteroatom bond formation. The stability and reactivity of these radicals are influenced by the nature of the substituents on the amine.

| Intermediate Type | Generation Method | Role in Stereoselectivity |

| Iminium Ion | Oxidation of the amine | The chiral scaffold directs nucleophilic attack to one face of the planar ion. |

| α-Amino Radical | Single-Electron Transfer (SET), Photoredox Catalysis | Adjacent stereocenters influence the trajectory of radical trapping agents. |

To predict and rationalize the stereochemical outcomes of reactions involving chiral amines, chemists employ various transition state models. These models consider the non-covalent interactions that dictate the lowest energy pathway for the reaction.

The Felkin-Anh model is frequently used to predict the outcome of nucleophilic additions to chiral carbonyl compounds, and its principles can be extended to reactions of chiral iminium ions derived from amines like this compound. This model posits that the largest substituent on the α-carbon orients itself perpendicular to the plane of the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks along the Bürgi-Dunitz trajectory, leading to a predictable stereochemical outcome.

The Cram model provides an alternative framework for predicting stereoselectivity. While often applied to α-chiral carbonyls, its core principles of minimizing steric interactions in the transition state are broadly applicable. For an iminium ion derived from the target amine, these models would help predict how the bulky (2-Methylpentan-3-yl) and (1-phenylethyl) groups arrange themselves in three-dimensional space to allow for the most favorable approach of a reactant.

In catalyzed reactions, the structure of the catalyst and its associated ligands are paramount in achieving high selectivity. Chiral ligands can coordinate to a metal center, creating a chiral environment that differentiates between competing reaction pathways.

For reactions involving the functionalization of amines, catalysts can play several roles. In enantioselective catalysis, a chiral catalyst can selectively activate one enantiomer of a racemic amine or guide a reaction on a prochiral amine to produce a single enantiomer of the product. The design of the ligand is critical; its steric bulk and electronic properties can create a well-defined binding pocket that orients the amine substrate in a specific manner, ensuring that the subsequent chemical transformation occurs with high stereocontrol. The interplay between the amine's own chirality and that of the catalyst-ligand complex can lead to matched or mismatched pairings, significantly affecting both the rate and selectivity of the reaction.

Studies on Amine Functionalization Mechanisms

Modern synthetic chemistry has seen the advent of powerful new methods for amine functionalization. Understanding the mechanisms of these reactions is key to their broad application and further development.

Photoredox catalysis has emerged as a powerful tool for activating organic molecules, including amines. In a typical cycle, a photosensitizer absorbs light and enters an excited state. This excited-state catalyst can then engage in a single-electron transfer with the amine, which acts as a reductive quencher. This process generates an amine radical cation.

The fate of this amine radical cation is central to the reaction mechanism. It can undergo deprotonation at the α-position to yield a neutral α-amino radical, which can then participate in various bond-forming reactions. The redox potential of the amine is a critical parameter, as it must be sufficiently low to be oxidized by the excited-state photocatalyst. The specific structure of the this compound would influence its redox properties and the subsequent reactivity of the derived radical intermediate.

| Mechanistic Step | Description | Key Species |

| Photoexcitation | A photocatalyst absorbs light and reaches an excited state. | Excited Photocatalyst |

| Single-Electron Transfer (SET) | The excited photocatalyst oxidizes the amine. | Amine Radical Cation |

| Deprotonation | The amine radical cation is deprotonated, often by a mild base. | α-Amino Radical |

| Radical Reaction | The α-amino radical engages in bond formation. | Product |

Amines and their derivatives are also implicated in radical ring-opening reactions. For instance, aziridines, which are three-membered rings containing a nitrogen atom, can undergo ring-opening upon reaction with radicals. While not directly involving an open-chain amine like this compound as the starting material, the principles are relevant to the reactivity of nitrogen-centered species.

In such mechanisms, a radical can add to the aziridine (B145994) ring, leading to the formation of a transient ring-opened radical intermediate. Alternatively, an amine radical cation intermediate could be involved in the activation and subsequent cleavage of C-N or C-C bonds in strained ring systems. The substituents on the nitrogen atom play a crucial role in modulating the stability of these radical intermediates and directing the regioselectivity of the ring-opening process.

Nucleophilic Substitution and Addition Mechanisms

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to engage in both substitution and addition reactions. The steric hindrance imposed by the bulky 2-methylpentan-3-yl and 1-phenylethyl groups plays a crucial role in modulating its reactivity and dictating the plausible reaction mechanisms.

Nucleophilic Substitution:

N-alkylation of secondary amines like those with a 1-phenylethyl substructure is a common example of a nucleophilic substitution reaction. These reactions typically proceed via an SN2 mechanism, especially with primary alkyl halides. In such a mechanism, the amine's lone pair directly attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the leaving group in a single, concerted step.

For instance, the N-alkylation of phenethylamine (B48288) and its derivatives has been achieved using alcohols as alkylating agents in the presence of an iridium catalyst. This process, known as a "borrowing hydrogen" methodology, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.

A general representation of the N-alkylation of a secondary amine with a 1-phenylethyl group is shown below:

R-X + this compound → [R-N(H)(2-Methylpentan-3-yl)(1-phenylethyl)]+X-

The steric bulk on both the nitrogen atom and the electrophile can significantly hinder the SN2 pathway. If the alkyl halide is secondary or tertiary, or if the reaction is conducted under conditions that favor carbocation formation (e.g., polar protic solvents), an SN1 mechanism might compete. However, for most alkylation reactions of secondary amines, the SN2 pathway is generally favored.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Mechanism |

| 1-Phenylethylamine (B125046) derivative | Primary Alkyl Halide | Base (e.g., K₂CO₃), Aprotic Solvent (e.g., Acetonitrile) | Tertiary Amine | S |

| Tryptamine/Phenethylamine | Alcohol | Iridium Catalyst | N-Alkylated Amine | Catalytic Reductive Amination |

| 2,3-dimethylaniline | 4,6-dichloro-2-(ethylthio)octanoate pyrimidine | Triethylamine, EtOH | N-arylated pyrimidine | Nucleophilic Aromatic Substitution |

Nucleophilic Addition:

The lone pair of the nitrogen in this compound can also attack electrophilic double bonds, such as carbonyl groups (C=O) or imines (C=N), in nucleophilic addition reactions.

A notable example is the addition of amines to carbonyl compounds to form carbinolamines, which can then dehydrate to form imines (from primary amines) or enamines (from secondary amines). Given that this compound is a secondary amine, its reaction with an aldehyde or ketone would be expected to yield an enamine after the initial nucleophilic addition and subsequent dehydration.

The general mechanism involves:

Nucleophilic attack of the amine on the carbonyl carbon.

Proton transfer to the oxygen atom to form a zwitterionic intermediate or a carbinolamine.

Dehydration to form the enamine.

The steric hindrance of the amine will influence the rate of the initial attack and the stability of the intermediates. Chiral amines, such as the (1-phenylethyl)amine moiety, are widely used as chiral auxiliaries in these types of reactions to induce stereoselectivity in the products.

| Electrophile | Nucleophile | Conditions | Intermediate | Final Product |

| Aldehyde/Ketone | This compound | Acid or Base Catalysis | Carbinolamine | Enamine |

| Activated Alkyne (e.g., propiolate) | Amine | Varies | Zwitterion/Carbanion | Enaminone |

| 2-(2-oxo-2-phenylethyl)benzonitrile | Amine | Me₃Al | Imine | 1-Amino-isoquinoline |

Mechanistic Insights from Kinetic Isotope Effects and Spectroscopic Monitoring

Kinetic Isotope Effects (KIE):

The kinetic isotope effect is a powerful tool for probing reaction mechanisms by determining the extent to which an atom is involved in bond-breaking or bond-forming in the rate-determining step. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured.

In reactions involving the this compound substructure, KIE studies can provide valuable insights. For example, in a deprotonation reaction where a C-H bond adjacent to the nitrogen is broken in the rate-determining step, a primary KIE (kH/kD > 1) would be expected.

A computational study on the oxidation of phenylethylamine catalyzed by monoamine oxidase A calculated an H/D KIE of 8.66, which was in excellent agreement with the experimental value of 8.5 ± 0.3. nih.gov This large KIE suggests that the C-H bond cleavage is a key part of the rate-determining step and supports a hydride transfer mechanism. nih.gov

Secondary KIEs can also be informative. For instance, in an SN1 reaction where a carbocation is formed at the benzylic position of the 1-phenylethyl group, a small secondary KIE (kH/kD slightly greater than 1) would be expected for the hydrogen at that position due to the change in hybridization from sp³ to sp². Conversely, in an SN2 reaction, the KIE would be close to 1.

Spectroscopic Monitoring:

Real-time monitoring of reactions using spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide direct evidence for the formation of intermediates and the progress of the reaction.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for tracking changes in functional groups. For example, in the reaction of this compound with a carbonyl compound, the disappearance of the C=O stretching vibration of the starting material and the appearance of C-N and eventually C=C (for the enamine) stretching vibrations can be monitored. The N-H stretching frequency of the secondary amine (around 3300-3500 cm⁻¹) would also change upon formation of a tertiary amine or an enamine. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about reactants, intermediates, and products. For instance, in a nucleophilic substitution reaction, the chemical shifts of the protons and carbons near the nitrogen atom will change significantly upon N-alkylation. The appearance of new signals corresponding to the added alkyl group and the shift in the signals of the 2-methylpentan-3-yl and 1-phenylethyl groups can be followed over time to determine reaction kinetics. The addition of a deuterium (B1214612) source like D₂O can lead to the exchange of the N-H proton, causing its signal to disappear from the ¹H NMR spectrum, which can help in peak assignment. libretexts.org

By combining these mechanistic investigation tools, a detailed understanding of the reaction pathways involving this compound can be achieved, allowing for the optimization of reaction conditions and the prediction of product outcomes.

Applications of 2 Methylpentan 3 Yl 1 Phenylethyl Amine in Asymmetric Catalysis and Advanced Materials

Potential Role as a Chiral Ligand in Asymmetric Catalysis

Chiral amines are fundamental to the design of ligands for asymmetric metal catalysis. The nitrogen atom can coordinate to a metal center, and the stereogenic center of the amine can effectively control the spatial arrangement of the catalytic complex, thereby directing the stereochemical outcome of a reaction.

Asymmetric Hydrogenation Reactions

In the realm of asymmetric hydrogenation, chiral phosphine (B1218219) ligands derived from amines are paramount. While there is no specific data on ligands from (2-Methylpentan-3-yl)(1-phenylethyl)amine, the 1-phenylethylamine (B125046) moiety is a common feature in ligands for the hydrogenation of ketones, imines, and olefins. mdpi.comnih.gov For instance, Rhodium and Ruthenium complexes with chiral phosphine ligands often achieve high enantioselectivities in the reduction of prochiral substrates to valuable chiral alcohols and amines. nih.gov The steric and electronic properties of the alkyl group on the amine can influence the catalytic activity and selectivity.

Asymmetric C-C Bond Forming Reactions (e.g., Aldol (B89426), Henry, Allylic Alkylation)

The 1-phenylethylamine scaffold is integral to ligands and catalysts for various asymmetric carbon-carbon bond-forming reactions.

Aldol Reactions: Chiral diamines and amino alcohols derived from 1-phenylethylamine can act as ligands for metal-catalyzed asymmetric aldol reactions, facilitating the formation of chiral β-hydroxy carbonyl compounds with high diastereo- and enantioselectivity. mdpi.com

Henry Reactions: The asymmetric Henry (nitroaldol) reaction is effectively catalyzed by copper(II) complexes of chiral ligands, many of which are derived from chiral amines. beilstein-journals.orgbeilstein-journals.org These catalysts promote the enantioselective addition of nitroalkanes to aldehydes, yielding valuable chiral β-nitro alcohols.

Allylic Alkylation: Chiral ligands are crucial for controlling the stereochemistry of transition-metal-catalyzed asymmetric allylic alkylation (AAA) reactions. Ligands incorporating the 1-phenylethylamine framework can be effective in creating a chiral environment around the metal center (e.g., Palladium, Iridium), leading to high enantiomeric excess in the products. researchgate.net

Chiral Amine Catalysts for Epoxidation

While less common than metal-based catalysts, chiral amines can be used to induce enantioselectivity in epoxidation reactions. The amine can act as an organocatalyst or as a ligand for a metal catalyst, influencing the stereochemical outcome of the oxygen transfer to an olefin.

Development of Modular Chiral Organocatalysts Incorporating Amine Fragments

The concept of modularity is central to modern catalyst design. The 1-phenylethylamine unit serves as a versatile chiral scaffold that can be readily modified. mdpi.com By combining this chiral amine with other functional groups (e.g., thioureas, squaramides, phosphoric acids), a diverse library of modular organocatalysts can be synthesized. This modular approach allows for the fine-tuning of the catalyst's steric and electronic properties to optimize its performance for a specific transformation.

Utilization as a Chiral Building Block for Complex Molecule Synthesis

Chiral amines like 1-phenylethylamine and its derivatives are invaluable chiral building blocks in the total synthesis of natural products and pharmaceuticals. nih.govenamine.net They can be incorporated into a target molecule to introduce a specific stereocenter, or they can be used as a chiral auxiliary to control the stereochemistry of subsequent reactions, after which they are cleaved from the molecule.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing chiral amines often involve lengthy procedures, harsh reaction conditions, and the generation of significant waste. openaccessgovernment.org The future of amine synthesis lies in the adoption of greener and more sustainable practices. rsc.org Key areas of development include:

Biocatalysis: The use of enzymes, such as transaminases and amine dehydrogenases, offers a highly selective and environmentally benign route to chiral amines. hims-biocat.eunih.gov These enzymatic methods operate under mild conditions and can achieve high enantiomeric excess, reducing the need for extensive purification. hims-biocat.eu The development of engineered enzymes could be tailored for the specific synthesis of (2-Methylpentan-3-yl)(1-phenylethyl)amine.

Catalytic Hydrogenation: Asymmetric hydrogenation of imines is a powerful, atom-economical method for producing chiral amines with minimal waste. acs.org Research is focused on developing novel, highly efficient, and selective catalysts for this transformation.

Renewable Feedstocks: A significant long-term goal is the synthesis of amines from renewable biomass-derived sources rather than petroleum-based starting materials. rsc.orgmdpi.com This approach aligns with the principles of a circular economy and reduces the environmental footprint of chemical manufacturing.

| Synthesis Strategy | Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste. hims-biocat.eunih.gov | Enzyme engineering, process optimization. nih.gov |

| Asymmetric Hydrogenation | High atom economy, minimal byproducts. acs.org | Development of novel chiral catalysts. acs.org |

| Renewable Feedstocks | Sustainability, reduced reliance on fossil fuels. rsc.org | Conversion of biomass to amine precursors. mdpi.com |

Integration with Continuous Flow Chemistry

Continuous flow chemistry is revolutionizing chemical manufacturing by enabling safer, more efficient, and scalable production. digitellinc.comresearchgate.net The application of this technology to the synthesis of this compound offers several advantages:

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and safety. rsc.org

Increased Efficiency and Scalability: The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, often leading to faster reactions and higher yields. researchgate.net This technology is also readily scalable from laboratory to industrial production. researchgate.net

Advanced Computational Design of Catalysts and Processes

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. researchgate.net For a molecule like this compound, computational approaches can accelerate development in several ways:

Catalyst Design: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms and predict the performance of new catalysts, guiding experimental efforts toward the most promising candidates. nih.gov

Process Optimization: Computational fluid dynamics can be employed to model and optimize reaction conditions in continuous flow systems, improving efficiency and yield.

Understanding Reaction Mechanisms: Computational studies provide detailed insights into reaction pathways and transition states, which is crucial for the rational design of more effective synthetic methods. researchgate.net

| Computational Tool | Application in Amine Synthesis | Potential Impact |

| Density Functional Theory (DFT) | Catalyst screening, reaction mechanism elucidation. nih.gov | Faster development of more efficient catalysts. |

| Molecular Dynamics (MD) | Simulating enzyme-substrate interactions. | Design of highly specific biocatalysts. |

| Computational Fluid Dynamics (CFD) | Optimization of flow reactor design and operation. | Improved scalability and efficiency of continuous synthesis. |

Exploration of New Functionalization Strategies

The ability to selectively introduce new functional groups into a molecule is a cornerstone of modern organic synthesis. Research into the functionalization of secondary amines like this compound is an active area. acs.orgnih.gov Future research will likely focus on:

C-H Bond Functionalization: Direct functionalization of carbon-hydrogen bonds offers a highly atom-economical way to create new molecular complexity. nih.govnih.gov Developing methods for the selective C-H functionalization of the alkyl or aryl portions of this compound would open up new avenues for creating novel derivatives.

Late-Stage Functionalization: The ability to introduce functional groups in the final stages of a synthetic sequence is highly valuable, particularly in drug discovery. acs.org Research in this area could enable the rapid generation of a library of analogues of this compound for biological screening.

Expanding the Scope of Asymmetric Transformations

Chiral amines are widely used as catalysts and auxiliaries in a vast array of asymmetric reactions. rsc.org this compound, with its distinct stereochemical features, could find applications in:

Organocatalysis: As a chiral base or in the formation of chiral enamines or iminium ions, this amine could catalyze a range of enantioselective transformations.

Chiral Ligands for Metal Catalysis: The nitrogen atom can coordinate to transition metals, allowing for the creation of novel chiral catalysts for reactions such as asymmetric hydrogenation or cross-coupling.

Resolution of Racemates: Chiral amines are classic resolving agents for racemic acids and other compounds through the formation of diastereomeric salts.

The exploration of these research avenues will not only advance our understanding of the chemistry of this compound but also contribute to the broader development of more efficient, sustainable, and innovative methods in chemical synthesis.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing (2-Methylpentan-3-yl)(1-phenylethyl)amine?

- Methodological Answer : Synthesis typically involves alkylation of 1-phenylethylamine with a halogenated 2-methylpentan-3-yl precursor. Reductive amination of ketones using ammonium formate as the amine source is another pathway. Ruthenium catalysts (e.g., RuCl₂(PPh₃)₃) with α-amino substituted benzimidazole ligands enhance yields under controlled temperatures (85–125°C). Palladium on carbon (Pd/C) is also used for hydrogenation steps in ethanol or methanol solvents .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity and stereochemistry.

- Chiral HPLC : Resolves enantiomers, critical for assessing optical purity.

- X-ray Crystallography : Determines absolute configuration, as demonstrated in studies of similar phenylethylamine derivatives .

- GC-MS : Validates purity and molecular weight .

Q. How is the compound purified after synthesis?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) removes byproducts. Recrystallization in ethanol or methanol improves crystalline purity. Automated flash chromatography systems are recommended for large-scale reactions .

Advanced Research Questions

Q. How does stereochemistry at the 1-phenylethylamine moiety influence catalytic enantioselectivity?

- Methodological Answer : The (S,S)-bis(1-phenylethyl)amine group in phosphoramidite ligands creates steric bulk that orients substrates via helical pitch modulation. Computational studies (DFT/M06 level) show that pyrenyl substituents on BINOL moieties form channels for enantiomer discrimination, with energy differences in transition states dictating selectivity (ΔΔG‡ up to 2.5 kcal/mol) .

Q. What computational strategies optimize reaction conditions for asymmetric synthesis?

- Methodological Answer :

- Molecular Mechanics : Models ligand-substrate conformations to predict steric clashes.

- DFT Calculations : Evaluate enantiomer transition states (e.g., M06/LACVP* level) to identify key dihedral angles (e.g., H4-naphthyl group interactions).

- Kinetic Resolution Simulations : Predict optimal temperature and solvent polarity for chiral induction .

Q. How do reaction temperatures alter product distributions in reductive amination?

- Methodological Answer : At 85°C, reductive amination dominates, yielding this compound. At 125°C, competing hydrogen transfer to α-phenylethanol becomes prevalent. This shift is attributed to ligand decomposition and altered activation barriers, as shown in Ru-catalyzed systems .

Biological and Functional Applications

Q. What biological assays utilize derivatives of this compound?

- Methodological Answer : Derivatives like ML3403 (a p38 MAP kinase inhibitor) are evaluated via IL6 mRNA suppression assays. Enzymatic synthesis using D-amino acid oxidase (pkDAO variant) generates imine intermediates for bioactive molecules, validated by LC-MS and ¹⁵N-labeling .

Q. How are steric effects leveraged in designing chiral ligands from this compound?

- Methodological Answer : The 2-methylpentan-3-yl group provides steric hindrance in phosphoramidite ligands, enabling enantioselective aldol reactions. For example, ligands with octahydro-BINOL cores and phenylethylamine substituents achieve >95% ee in diketone enolizations .

Data Contradictions and Resolution

Q. Why do different catalysts (Pd vs. Ru) yield divergent products in similar reactions?

- Methodological Answer : Pd/C preferentially catalyzes hydrogenolysis of C-X bonds, while Ru complexes promote hydrogen transfer or reductive amination. Contradictions in product ratios (e.g., amine vs. alcohol) arise from ligand-electron effects and temperature sensitivity. Cross-validation via in situ IR monitoring resolves these discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.